molecular formula C18H16N4O5S B2594772 4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920192-75-2

4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2594772
M. Wt: 400.41
InChI Key: HGUUARGUTRIZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Molecular Architecture and Bonding

The compound has been used to study novel hydrogen-bonding synthon determining the architecture of benzenesulfonamide cocrystals. These cocrystals stabilize by N-H...O hydrogen bonds, with the sulfonamide group acting as a proton donor. It is significant in understanding the hydrogen-bonding synthon including N-H...O(N-oxide) and N-H...O(nitro) bridges. The insights from X-ray studies and quantum theory computations are crucial for the analysis of molecular interactions in these crystals (Wzgarda-Raj et al., 2022).

Synthesis and Biological Activities

The compound is also involved in the synthesis of novel azetidin-2-ones and their biological screening. For instance, derivatives have been synthesized and their antifungal activity against fungi like Aspergillus niger & Aspergillus flavus was investigated. This research provides a significant understanding of the structure-activity relationship (SAR) trends in these compounds (Gupta & Halve, 2015).

Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial activity against various bacteria and fungi. The research on Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds provides insights into the synthesis process and the structural analysis of these compounds. The antimicrobial activity investigation adds to our knowledge of the potential use of these compounds in medical applications (Sarvaiya et al., 2019).

Spectroscopic Characterization

Studies involving the spectroscopic characterization, antimicrobial activity, and DFT computations of novel sulfonamide derivatives are crucial. They provide a deep understanding of the molecular geometry, vibrational wavenumbers, chemical shifts, and antimicrobial properties of these compounds, which is essential for further pharmacological applications (Demircioğlu et al., 2018).

Chemical Synthesis and Applications

The utilization of this compound in the synthesis of diverse chemical structures like 2H-indazole 1-oxides and their subsequent applications demonstrates its significance in the field of chemical synthesis. It shows the compound's role in base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations, and how it leads to the production of pharmacologically relevant structures (Bouillon et al., 2008).

properties

IUPAC Name

4-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-22(24)15-6-8-16(9-7-15)28(25,26)19-12-13-27-18-11-10-17(20-21-18)14-4-2-1-3-5-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUARGUTRIZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

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